molecular formula C18H18ClNO3 B2653371 2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate CAS No. 1638709-08-6

2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate

Cat. No.: B2653371
CAS No.: 1638709-08-6
M. Wt: 331.8
InChI Key: ZNOUXCUYABUZTL-UHFFFAOYSA-N
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Description

2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate is a useful research compound. Its molecular formula is C18H18ClNO3 and its molecular weight is 331.8. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

  • A study by Desai et al. (2001) described the synthesis of compounds related to 2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate. These compounds were evaluated for their in vitro growth inhibitory activity against microbes like E. coli, S. aureus, and Salmonella typhi. Their structures were established based on elemental analysis and spectral data (Desai, Dave, Shah, & Vyas, 2001).

Herbicidal Activity

  • Hayashi & Kouji (1990) investigated the E and Z geometrical isomers of a compound similar to this compound, known as AKH-7088. They found no significant difference in herbicidal effects between the isomers on broadleaf weeds in soybeans. Their research also revealed the excellent tolerance of soybeans to these compounds (Hayashi & Kouji, 1990).

Chemical Reactivity and Biological Evaluation

  • Farouk, Ibrahim, & El-Gohary (2021) explored the chemical behavior and biological activity of a compound structurally similar to this compound. They focused on constructing nitrogen heterocyclic compounds and evaluating their biological activities. The structures of the synthesized products were confirmed using analytical and spectral data (Farouk, Ibrahim, & El-Gohary, 2021).

Properties

IUPAC Name

[2-(2-chloro-6-methylanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO3/c1-12-6-8-14(9-7-12)10-17(22)23-11-16(21)20-18-13(2)4-3-5-15(18)19/h3-9H,10-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNOUXCUYABUZTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=C(C=CC=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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